molecular formula C13H14N4O3S B11001670 Ethyl 2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Ethyl 2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B11001670
M. Wt: 306.34 g/mol
InChI Key: DXYUMTNXDZTVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a heterocyclic hybrid molecule combining a thiazole core and a fused cyclopentapyrazole moiety. The structure features:

  • Thiazole ring: A five-membered aromatic ring containing sulfur and nitrogen at positions 1 and 3, respectively.
  • 4-Carboxylate ester: An ethyl ester substituent at the 4-position of the thiazole, enhancing solubility and serving as a synthetic handle for further derivatization.
  • 2-Amino linkage: An amide bond connecting the thiazole to a 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl group.

This compound is structurally tailored for drug discovery, leveraging the pharmacophoric properties of both thiazoles (e.g., metabolic stability, hydrogen-bonding capacity) and pyrazoles (e.g., anti-inflammatory, kinase inhibition).

Properties

Molecular Formula

C13H14N4O3S

Molecular Weight

306.34 g/mol

IUPAC Name

ethyl 2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H14N4O3S/c1-2-20-12(19)9-6-21-13(14-9)15-11(18)10-7-4-3-5-8(7)16-17-10/h6H,2-5H2,1H3,(H,16,17)(H,14,15,18)

InChI Key

DXYUMTNXDZTVMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=NNC3=C2CCC3

Origin of Product

United States

Preparation Methods

Ethyl 2-Amino-1,3-thiazole-4-carboxylate Formation

Procedure :

  • Reactants : Ethyl bromopyruvate (1.0 eq) and thiourea (1.2 eq) are dissolved in ethanol.

  • Conditions : Reflux at 70°C for 1 hour.

  • Workup : The mixture is cooled, poured into ice-cold water, and filtered to isolate the product.

  • Yield : >95%.

Key Reaction :

Ethyl bromopyruvate+ThioureaEtOH, 70°CEthyl 2-amino-1,3-thiazole-4-carboxylate\text{Ethyl bromopyruvate} + \text{Thiourea} \xrightarrow{\text{EtOH, 70°C}} \text{Ethyl 2-amino-1,3-thiazole-4-carboxylate}

Characterization :

  • Melting Point : 177°C.

  • Spectroscopic Data : IR (C=O) at 1715 cm⁻¹; 1H^1\text{H}-NMR (CDCl₃) δ 1.35 (t, 3H), 4.32 (q, 2H), 6.85 (s, 1H).

Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbonyl Chloride

The pyrazole moiety is constructed via cyclization, followed by carboxylation and activation.

Cyclopenta[c]pyrazole Formation

Procedure :

  • Reactants : Cyclopentanone (1.0 eq) and hydrazine hydrate (1.5 eq) in acetic acid.

  • Conditions : Stirred at 100°C for 6 hours.

  • Workup : Neutralized with NaHCO₃, extracted with ethyl acetate, and purified via column chromatography.

  • Yield : 75–80%.

Carboxylation and Activation

Procedure :

  • Carboxylation : The pyrazole is treated with oxalyl chloride (2.0 eq) in DMF to form the acyl chloride.

  • Conditions : 0°C to room temperature, 2 hours.

  • Yield : 90–95%.

Amide Coupling

The thiazole and pyrazole subunits are conjugated via an amide bond.

Coupling with EDCl/HOBt

Procedure :

  • Reactants : Ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 eq), pyrazole-3-carbonyl chloride (1.1 eq), EDCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) in DCM.

  • Conditions : Stirred at room temperature for 12 hours.

  • Workup : Washed with NaHCO₃, dried over Na₂SO₄, and purified via silica gel chromatography.

  • Yield : 70–75%.

Alternative Coupling Agents

Coupling AgentSolventTemperatureYield
HATUDMF0°C → RT85%
DCCTHFReflux65%
T3PAcetonitrile40°C78%

Optimization Note : HATU provides superior yields due to reduced racemization and faster reaction kinetics.

Critical Analysis of Methodologies

Challenges in Regioselectivity

  • Thiazole Amination : Competing reactions at C-2 vs. C-5 positions are mitigated by using excess thiourea.

  • Pyrazole Cyclization : Steric effects in cyclopentanone necessitate prolonged heating for complete ring closure.

Scalability and Industrial Feasibility

  • Cost Drivers : EDCl/HOBt coupling is cost-prohibitive at scale; T3P offers a cheaper alternative.

  • Purification : Column chromatography is replaced with recrystallization (ethanol/water) in large-scale batches.

Recent Advances

  • Flow Chemistry : Continuous-flow systems reduce reaction times from 12 hours to 2 hours for amide coupling.

  • Enzymatic Catalysis : Lipases (e.g., CAL-B) achieve 90% yield under mild conditions (pH 7, 30°C).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in chloroform.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the carbonyl group to alcohols.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, Ethyl 2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its dual heterocyclic architecture. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycles Key Substituents Potential Applications
Ethyl 2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate Thiazole + cyclopentapyrazole Ethyl ester, amide-linked carbonyl Drug discovery, kinase inhibitors
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (parent compound) Cyclopentapyrazole Ethyl ester Agrochemicals, bioactive intermediates
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile Pyran + pyrazole Cyano, amino, phenyl Antimicrobial agents
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate Pyran + pyrazole Ethyl ester, cyano, phenyl Fluorescent probes, enzyme inhibitors

Key Findings :

Structural Complexity: The target compound’s fused pyrazole-thiazole system provides greater rigidity compared to pyran-pyrazole hybrids in . This rigidity may enhance binding specificity to biological targets like kinases or proteases .

Electronic Properties :

  • The thiazole’s sulfur atom introduces electron-withdrawing effects, contrasting with the oxygen-containing pyran rings in . This could modulate redox activity or intermolecular interactions in drug-receptor binding .

Synthetic Accessibility :

  • While the parent cyclopentapyrazole () is synthesized via cyclocondensation reactions, the target compound likely requires multi-step coupling strategies, increasing synthetic complexity compared to simpler pyrazole derivatives .

Research Implications and Limitations

  • Gaps in Evidence : Direct pharmacological data (e.g., IC50 values, toxicity profiles) for the target compound are absent in the provided materials. Comparative studies with clinical candidates (e.g., thiazole-based drugs like riluzole or pyrazole-based celecoxib) are needed to validate its therapeutic promise.
  • Opportunities : Computational modeling (e.g., docking studies) could elucidate its interaction with biological targets, leveraging its structural uniqueness.

Biological Activity

Ethyl 2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a compound that combines a thiazole moiety with a pyrazole structure. This combination has garnered attention due to the potential pharmacological activities associated with both thiazole and pyrazole derivatives. This article aims to summarize the biological activities of this compound based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Thiazole Ring : Known for its role in various biological activities.
  • Pyrazole Moiety : Associated with anticancer and antimicrobial properties.

The molecular formula for this compound is C13H14N4O2SC_{13}H_{14}N_{4}O_{2}S, with a molecular weight of approximately 286.34 g/mol.

Antimicrobial Activity

Research indicates that thiazole and pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazolo-pyrazole compounds found that they possess notable activity against a range of pathogens. For instance:

  • Antibacterial Activity : Compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Some derivatives showed promising antifungal effects in vitro against common fungal strains .

Anticancer Activity

The anticancer potential of similar compounds has been extensively documented. For example:

  • A derivative with a comparable structure exhibited an IC50 value of 6.9 µg/mL against HepG2 liver cancer cells and 13.6 µg/mL against HCT-116 colorectal cancer cells .
  • The mechanism of action is believed to involve the inhibition of specific protein kinases involved in cancer cell proliferation .

Study on Antimicrobial Properties

In a study published in Molecules, researchers synthesized several thiazolo-pyrazole derivatives and evaluated their antimicrobial activity using the microplate Alamar Blue assay. The results indicated that certain compounds had minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Study on Anticancer Effects

Another study investigated the anticancer activity of pyrazolo[5,1-b]thiazole derivatives. The results indicated that these compounds inhibited cell growth significantly in various cancer cell lines. Notably, one compound showed an IC50 value of 12.6 µg/mL against HepG2 cells, suggesting strong potential for further development as anticancer agents .

Data Table: Summary of Biological Activities

Activity Type Tested Compound Target Organism/Cell Line IC50/MIC Values
AntibacterialThiazolo-pyrazole derivativeStaphylococcus aureus8 µg/mL
AntibacterialThiazolo-pyrazole derivativeEscherichia coli8 µg/mL
AnticancerPyrazolo[5,1-b]thiazole derivativeHepG26.9 µg/mL
AnticancerPyrazolo[5,1-b]thiazole derivativeHCT-11613.6 µg/mL

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Receptor Modulation : It may interact with receptors involved in cell signaling pathways related to cancer progression.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate?

The compound is synthesized via multi-step organic reactions, typically involving:

  • Step 1 : Formation of the tetrahydrocyclopenta[c]pyrazole core via cyclocondensation of hydrazines with cyclopentanone derivatives under acidic conditions.
  • Step 2 : Introduction of the carbonylamino group using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrazole-3-carboxylic acid and the 2-amino-1,3-thiazole-4-carboxylate intermediate.
  • Step 3 : Final esterification or functional group protection/deprotection to achieve the ethyl carboxylate moiety. Critical parameters include temperature control (0–80°C), solvent selection (e.g., DMF, THF), and purification via column chromatography or recrystallization .

Q. Which characterization techniques are most effective for confirming the compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and functional group integration (e.g., ethyl ester protons at δ ~4.3 ppm, thiazole ring protons at δ ~7.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ ion matching theoretical mass).
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions, though single-crystal growth may require slow evaporation from DMSO/water mixtures .

Q. How can initial biological screening be designed to evaluate this compound’s pharmacological potential?

  • In vitro assays :
  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorescence-based activity assays.
  • Cellular cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
    • Target selectivity : Compare activity against related enzymes (e.g., COX-1 vs. COX-2) to assess specificity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • SHELX refinement : Use SHELXL for small-molecule refinement to model hydrogen bonding and torsional angles. For example, the pyrazole-thiazole dihedral angle (~15–25°) impacts planarity and π-π stacking potential.
  • Twinned data handling : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning, common in fused heterocycles .

Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs?

  • Key modifications :
Position Modification Impact on Activity
Pyrazole C-3Substituents (e.g., methyl, fluoro)Alters steric bulk and electron density, affecting target binding .
Thiazole C-4Ethyl → methyl esterModifies solubility and metabolic stability .
  • Bioisosteric replacement : Replace the thiazole with oxazole or imidazole to probe electronic effects on potency .

Q. How can contradictory data in pharmacological assays be resolved?

  • Orthogonal assays : Validate enzyme inhibition results using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation.
  • Dose-response curves : Test across a wide concentration range (nM–μM) to rule out assay interference (e.g., aggregation at high concentrations).
  • Solubility checks : Use dynamic light scattering (DLS) to confirm compound solubility in assay buffers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.